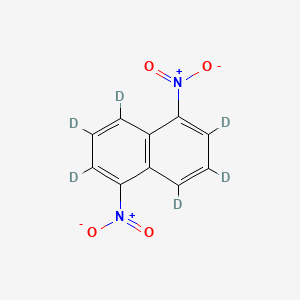

1,5-Dinitronaphthalene-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Dinitronaphthalene-d6 is a deuterated derivative of 1,5-Dinitronaphthalene, a compound with the molecular formula C10H6N2O4. This compound is characterized by the presence of two nitro groups (-NO2) attached to the naphthalene ring at positions 1 and 5. The deuterated version, this compound, is used in various scientific research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-Dinitronaphthalene-d6 can be synthesized through the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitrating agent. The reaction is typically carried out under mild conditions with a catalyst such as nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O) to improve the selectivity and yield of the desired product . The reaction conditions involve maintaining a specific temperature and using an appropriate solvent to facilitate the nitration process.

Industrial Production Methods

In industrial settings, the production of 1,5-Dinitronaphthalene involves the nitration of naphthalene with mixed acids (nitric acid and sulfuric acid) at controlled temperatures. The resulting mixture of isomers is then separated through fractional crystallization or solvent extraction to obtain pure 1,5-Dinitronaphthalene .

Análisis De Reacciones Químicas

Types of Reactions

1,5-Dinitronaphthalene-d6 undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products Formed

Reduction: The major product is 1,5-diaminonaphthalene.

Substitution: The products depend on the substituent introduced during the reaction.

Oxidation: Various oxidation products can be formed depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,5-Dinitronaphthalene-d6 is used in a wide range of scientific research applications, including:

Chemistry: It serves as a standard for analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Biology: The compound is used in studies involving the genotoxic effects of nitroaromatic compounds.

Medicine: Research on the compound’s potential therapeutic applications and its effects on biological systems.

Industry: It is used as an intermediate in the production of dyes, explosives, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1,5-Dinitronaphthalene-d6 involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including genotoxicity and cytotoxicity .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dinitronaphthalene: Another isomer with nitro groups at positions 1 and 3.

1,8-Dinitronaphthalene: An isomer with nitro groups at positions 1 and 8.

1,4-Dinitronaphthalene: An isomer with nitro groups at positions 1 and 4.

Uniqueness

1,5-Dinitronaphthalene-d6 is unique due to its specific substitution pattern and deuteration, which makes it valuable for research applications requiring isotopic labeling. Its distinct properties and reactivity profile differentiate it from other isomers and make it suitable for specialized applications in scientific research and industry .

Actividad Biológica

1,5-Dinitronaphthalene-d6 (DNd6) is a deuterated derivative of 1,5-dinitronaphthalene, a compound known for its biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of DNd6, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H4D6N2O4 and features two nitro groups positioned at the 1 and 5 positions of the naphthalene ring. The deuteration enhances its stability and allows for more precise tracking in biological studies.

Mechanisms of Biological Activity

Nrf2 Activation : Research indicates that compounds similar to DNd6 can activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress. Nrf2 activation leads to the transcription of various cytoprotective genes, including those encoding detoxifying enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HMOX1) .

Cytotoxicity : The biological activity of DNd6 may also involve cytotoxic effects. Studies have shown that nitroaromatic compounds can induce DNA damage through reactive intermediates that form during metabolic processes. This raises concerns regarding their potential carcinogenicity .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of dinitronaphthalene compounds. In a two-year inhalation study involving F344/N rats exposed to naphthalene (which shares structural similarities with DNd6), significant incidences of respiratory epithelial adenomas and neuroblastomas were observed . Although DNd6 has not been directly tested in similar long-term studies, its structural analogs suggest a potential for similar toxicological outcomes.

Case Studies

Case Study 1: Nrf2 Activation in Human Cell Lines

A study investigated the effects of various naphthalene derivatives on Nrf2 activation in human cell lines. DNd6 was included in a series of compounds tested for their ability to induce Nrf2 target genes. The results indicated that DNd6 exhibited moderate activation compared to other known activators like sulforaphane, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Case Study 2: Environmental Impact Assessment

Research on the environmental persistence and toxicity of nitroaromatic compounds highlighted that DNd6 could serve as a model compound for assessing the ecological risks associated with dinitronaphthalenes. The study emphasized the importance of understanding the degradation pathways and bioaccumulation potential of such compounds in aquatic environments .

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Cytotoxicity | Nrf2 Activation (IC50) |

|---|---|---|---|

| 1,5-Dinitronaphthalene | DNA damage via reactive intermediates | High | Not established |

| This compound | Nrf2 activation | Moderate | ~61 nM |

| Sulforaphane | Nrf2 activation | Low | ~10 nM |

Propiedades

IUPAC Name |

1,2,3,5,6,7-hexadeuterio-4,8-dinitronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H/i1D,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTCJXFCHHDFJS-MZWXYZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])C(=C1[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.